molecular formula C20H18N2S B3020869 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide CAS No. 478047-89-1

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide

Cat. No.: B3020869
CAS No.: 478047-89-1
M. Wt: 318.44
InChI Key: OYZHDHWXHVKPTO-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a dihydrobenzo[h]cinnolin moiety linked to a 2-methylbenzyl sulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This method provides a moderate yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl sulfide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl sulfides.

Scientific Research Applications

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydrobenzo[h]cinnolin-3-ylamine
  • 2-Methylbenzyl sulfide
  • Benzyl sulfide derivatives

Uniqueness

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide is unique due to its combined structural features of the dihydrobenzo[h]cinnolin and 2-methylbenzyl sulfide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c1-14-6-2-3-8-17(14)13-23-19-12-16-11-10-15-7-4-5-9-18(15)20(16)22-21-19/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZHDHWXHVKPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3C(=C2)CCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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